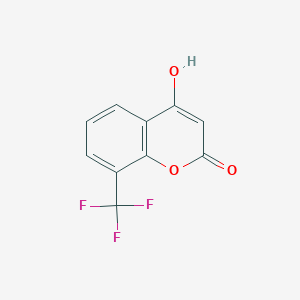

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one

Description

4-Hydroxy-8-(trifluoromethyl)-2H-chromen-2-one (molecular formula: C₁₀H₅F₃O₃) is a synthetic coumarin derivative characterized by a hydroxyl group at position 4 and a trifluoromethyl (-CF₃) substituent at position 8 on the chromen-2-one scaffold (Figure 1). Its structural features include a planar aromatic system with conjugated carbonyl and hydroxyl groups, which influence its electronic properties and intermolecular interactions. The trifluoromethyl group enhances lipophilicity and introduces strong electron-withdrawing effects, modulating solubility and reactivity .

Properties

IUPAC Name |

4-hydroxy-8-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)6-3-1-2-5-7(14)4-8(15)16-9(5)6/h1-4,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQMTCBDBDLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)OC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539002-96-4 | |

| Record name | 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxyacetophenone and trifluoromethylated benzaldehyde can be used. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis for creating more complex molecules. Its unique trifluoromethyl group allows for various chemical modifications, making it a versatile reagent in synthetic chemistry .

- Reactivity Studies : It undergoes several types of reactions including oxidation, reduction, and substitution, which are fundamental in understanding its chemical behavior .

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, fluorinated derivatives have shown promising antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani, with some compounds demonstrating inhibition rates exceeding those of established antifungal agents .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as cytochrome P450 1A2, which plays a role in drug metabolism and carcinogenesis. This selectivity suggests potential applications in developing cancer preventive agents .

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have revealed its potential as an agent against tuberculosis and other bacterial infections. Its mechanism involves disrupting bacterial cell membrane synthesis by inhibiting enoyl-ACP reductase .

- Drug Design : The compound's structure has been utilized in ligand-based drug design strategies to create selective inhibitors for various biological targets, indicating its relevance in pharmaceutical development .

Industry

- Material Science : Due to its unique properties, 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one is explored in developing new materials with specific characteristics such as liquid crystals and dyes .

- Agricultural Applications : The antifungal properties of its derivatives make it a candidate for use in agricultural fungicides, providing an alternative to traditional chemical treatments .

Table 1: Antifungal Activity of Derivatives

| Compound | Target Pathogen | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| 5f | Botrytis cinerea | 90.1 | 5.75 |

| 6h | Rhizoctonia solani | 85.0 | 28.96 |

| Osthole | Botrytis cinerea | 83.6 | 33.20 |

This table summarizes the antifungal activity of selected derivatives against key pathogens, highlighting their potential as effective fungicides.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | Ki (μM) |

|---|---|---|

| 7,8-Pyrano-4-trifluoromethylcoumarin | Cytochrome P450 1A2 | 0.39 |

| Control (Non-selective) | P450s 1A1 & 1B1 | >20 |

This table presents data on the selectivity of enzyme inhibition by the compound, demonstrating its potential utility in drug development.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids in bacteria. This inhibition can lead to the disruption of bacterial cell membrane synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Key Compounds:

Key Observations:

- Trifluoromethyl Positional Effects : The -CF₃ group at C8 in the target compound contrasts with analogs like DTBO (CF₃ at C6), which forms stronger hydrogen bonds with acceptors (e.g., IEICO-4F) due to proximity to electron-deficient regions .

- Electronic Modulation: The -CF₃ group increases electron deficiency, enhancing charge transfer in optoelectronic applications compared to non-fluorinated coumarins (e.g., Coumarin 7) .

- Lipophilicity : Fluorinated analogs like 4b and 3l exhibit improved log P values, aiding membrane permeability in antimicrobial or anticancer contexts .

Optoelectronics

- DTBO : Improves ternary organic solar cell (OSC) efficiency by reducing π-π stacking distances (3.42 Å vs. 3.51 Å in Coumarin 7) via hydrogen bonding with IEICO-4F .

- BPTFMC : Acts as a ROS-sensitive fluorescent probe, with emission at 500 nm, demonstrating the utility of -CF₃ in tuning photophysical properties .

Biological Activity

4-Hydroxy-8-(trifluoromethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a trifluoromethyl substituent on the chromenone scaffold. These modifications are believed to enhance its biological potency through various mechanisms.

-

Antimicrobial Activity :

- The compound inhibits enoyl-ACP reductase, an enzyme critical for bacterial fatty acid biosynthesis, leading to disruptions in bacterial cell membrane integrity.

- It has demonstrated significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

-

Anticancer Properties :

- Research indicates that 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising IC50 values in MCF-7 breast cancer cells .

- Molecular docking studies suggest that the trifluoromethyl group enhances binding interactions with target proteins involved in cancer pathways, potentially leading to apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities reported for 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one:

Case Studies

-

Anticancer Study :

A study evaluated the cytotoxic effects of various coumarin derivatives, including our compound of interest, against MCF-7 cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 22.09 µg/mL, suggesting its potential as an anticancer agent . -

Antimicrobial Efficacy :

In another investigation, the compound was tested against several bacterial strains. It showed notable antimicrobial activity, particularly due to its mechanism involving the inhibition of fatty acid biosynthesis enzymes. -

Cholinesterase Inhibition :

The potential of this compound as a cholinesterase inhibitor was assessed, revealing effective inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values were reported at 10.4 µM for AChE and varying values for BChE depending on structural modifications made to the coumarin scaffold .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromenone structure significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against various targets while maintaining selectivity. Comparative studies with other coumarin derivatives have shown that specific substitutions can lead to improved efficacy in inhibiting enzymes relevant to cancer and neurodegenerative diseases .

Q & A

Q. Q1. What are the established synthetic routes for 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted salicylaldehyde derivatives with trifluoromethyl-containing precursors. Key steps include:

- Intermediate Formation : Condensation of 2-hydroxyacetophenone derivatives with trifluoromethyl ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Cyclization : Intramolecular esterification or Pechmann condensation, with temperature control (80–120°C) critical to avoid side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. Key Parameters for Optimization :

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 100–110°C | Higher temps risk decomposition; lower temps slow reaction |

| Catalyst | H₂SO₄ (0.5–1.0 eq) | Excess acid promotes side reactions |

| Solvent | Ethanol or DMF | Polar aprotic solvents enhance cyclization |

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one from structurally similar coumarin derivatives?

Methodological Answer:

- ¹H NMR : The hydroxyl proton (4-OH) appears as a singlet at δ 10.5–11.0 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons (δ 7.2–8.1 ppm) .

- ¹³C NMR : The carbonyl (C=O) resonates at δ 160–165 ppm; CF₃ shows a quartet (¹J₃C-F ≈ 270–290 Hz) .

- IR : Broad O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 260.1 (exact mass 260.0433); fragmentation peaks at m/z 242 (loss of H₂O) and 195 (cleavage of CF₃) .

Advanced Research Questions

Q. Q3. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The CF₃ group lowers LUMO energy, enhancing electron-deficient character .

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The hydroxyl and carbonyl groups form hydrogen bonds with active-site residues (e.g., Asp301, Ser304) .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.1) and bioavailability; CF₃ may reduce metabolic stability .

Q. Q4. What experimental strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:

-

Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values) and DPPH/ABTS assays for antioxidant activity. Note: Solvent (DMSO vs. ethanol) affects compound solubility and activity .

-

Control Variables :

Factor Impact pH Activity peaks at pH 7.4 (physiological conditions) Light Exposure Photo-degradation of coumarin core may reduce efficacy -

Synergistic Studies : Co-administer with adjuvants (e.g., ascorbic acid) to differentiate primary vs. secondary antioxidant mechanisms .

Q. Q5. How can X-ray crystallography and Hirshfeld surface analysis elucidate supramolecular interactions in 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one crystals?

Methodological Answer:

-

Crystallography : Use SHELXL for structure refinement. The hydroxyl group forms O-H···O hydrogen bonds (2.6–2.8 Å), while CF₃ engages in weak C-F···π interactions (3.3 Å) .

-

Hirshfeld Analysis : Quantify interaction contributions:

Interaction Type % Contribution O-H···O 35% C-H···F 22% π-π Stacking 18% This guides crystal engineering for enhanced solubility or stability .

Q. Q6. What advanced chromatographic techniques (HPLC-MS, CE) are optimal for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS :

- Capillary Electrophoresis (CE) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.